molecular formula C26H22N2O5 B2512246 methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005272-87-6

methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B2512246
CAS No.: 1005272-87-6
M. Wt: 442.471
InChI Key: XDXJZBUCGIEITE-UHFFFAOYSA-N
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Description

Methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with benzyl, phenyl, and methyl benzoate groups. This bicyclic system distinguishes it from simpler isoxazole or pyrrole derivatives, offering unique steric and electronic properties. While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., quinoline-piperazine-benzoate derivatives) suggest crystallization in ethyl acetate and characterization via $ ^1 \text{H NMR} $ and HRMS are standard practices .

Properties

IUPAC Name

methyl 4-(5-benzyl-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-32-26(31)19-14-12-18(13-15-19)22-21-23(33-28(22)20-10-6-3-7-11-20)25(30)27(24(21)29)16-17-8-4-2-5-9-17/h2-15,21-23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXJZBUCGIEITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]isoxazole core with a benzyl substituent and a benzoate moiety. Its unique structure contributes to its biological activity, particularly in inhibiting various cellular processes.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that specific structural modifications can enhance the inhibition of respiratory syncytial virus (RSV) in vitro. The compound's ability to reduce viral plaques suggests a mechanism involving interference with viral replication pathways .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various mammalian cell lines. Preliminary data suggest that while the compound exhibits antiviral activity, it may also induce cytotoxicity at higher concentrations. The selectivity index is crucial for determining the therapeutic window, as compounds with lower cytotoxicity are preferred for clinical applications .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Viral Proteins : The compound may inhibit key viral proteins necessary for replication.
  • Cellular Pathway Modulation : It could affect signaling pathways involved in cell survival and apoptosis.
  • Interaction with Cellular Targets : The presence of functional groups allows for potential interactions with various cellular targets, enhancing its biological efficacy.

Case Studies and Research Findings

StudyFindingsMethodology
Study 1Identified antiviral activity against RSV with IC50 values indicating effective inhibitionDose-response assays on HEp-2 cells
Study 2Evaluated cytotoxicity across different cell lines; determined selectivity indicesMTT assay for cell viability
Study 3Structural optimization led to enhanced solubility and reduced cytotoxicitySAR (Structure-Activity Relationship) analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • Quinoline-Piperazine-Benzoate Derivatives (C1–C7, ): These compounds feature a quinoline core linked to piperazine and methyl benzoate. Unlike the fused pyrrolo-isoxazole in the target compound, their heterocyclic systems are non-fused, leading to differences in rigidity and electronic conjugation. Substituents on the quinoline phenyl ring (e.g., 4-Bromo, 4-Chloro) introduce electron-withdrawing effects, whereas the target’s benzyl group may enhance lipophilicity .
  • Isoxazole-Linked Ethyl Benzoates (I-6273, I-6373, I-6473, ): These derivatives possess monocyclic isoxazole moieties connected via phenethylamino, thio, or ethoxy linkers. The target’s fused pyrrolo-isoxazole system likely increases steric hindrance and alters reactivity compared to these simpler analogs .

Substituent Effects

  • Halogenated Derivatives (C2, C3, C4, ): Bromo, chloro, and fluoro substituents on the quinoline-phenyl ring enhance electrophilicity and metabolic stability. In contrast, the target’s benzyl group may prioritize hydrophobic interactions in biological systems .
  • The target’s methyl benzoate ester provides similar solubility benefits but lacks sulfur-based nucleophilicity .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Synthesis Solvent $ ^1 \text{H NMR} $ Range (ppm) Notable Properties
Target Compound Pyrrolo-isoxazole Benzyl, phenyl, methyl benzoate Likely ethyl acetate ~6.5–8.5 (aromatic) High rigidity, lipophilic
Quinoline-Piperazine-Benzoates Quinoline + piperazine Halogens, methoxy, methylthio Ethyl acetate 7.5–8.5 (quinoline protons) Electron-withdrawing substituents
Isoxazole Ethyl Benzoates Monocyclic isoxazole Phenethyl linkers Not specified ~6.0–7.5 (isoxazole protons) Flexible, sulfur/nitrogen linkers

Research Findings and Implications

  • Structural Rigidity: The fused pyrrolo-isoxazole core in the target compound may enhance binding specificity in biological targets compared to flexible quinoline-piperazine analogs .
  • Substituent Trade-offs : While halogenated derivatives improve stability, the target’s benzyl group offers a balance of hydrophobicity and synthetic accessibility .
  • Characterization Consistency : HRMS and $ ^1 \text{H NMR} $ remain reliable for verifying purity across all compared compounds, despite structural diversity .

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